8-Cl-ATP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

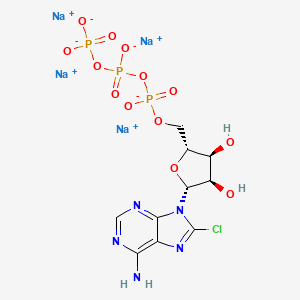

8-Cloroadenosina-5’-trifosfato (sal sódica) es un derivado del nucleótido adenosina 5’-trifosfato. Es un metabolito activo del agente anticancerígeno 8-cloro adenosina monofosfato cíclica. Este compuesto es conocido por su papel en la inhibición del crecimiento celular y la reducción de la síntesis de ARN en ciertas células cancerosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El 8-Cloroadenosina-5’-trifosfato (sal sódica) se sintetiza a partir de 8-cloro adenosina monofosfato cíclica a través de una serie de intermediarios, incluidos 8-cloroadenosina y sus formas mono- y difosfato. La síntesis implica reacciones de fosforilación bajo condiciones controladas para asegurar la formación del trifosfato .

Métodos de Producción Industrial: Si bien no se detallan los métodos específicos de producción industrial, la síntesis generalmente implica reacciones químicas a gran escala con un control de calidad estricto para garantizar una alta pureza y rendimiento. El compuesto se formula a menudo como una solución en agua para facilitar su uso en aplicaciones de investigación .

Análisis De Reacciones Químicas

Metabolism of 8-Chloro-Adenosine

8-Cl-ATP is synthesized from its precursor, 8-chloro-adenosine (8-Cl-Ado), through a series of phosphorylation steps. The metabolic pathway can be summarized as follows:

-

Conversion of 8-Cl-Ado to 8-Cl-AMP : This reaction is catalyzed by adenosine kinase, which phosphorylates 8-Cl-Ado to form 8-chloro-adenosine monophosphate (8-Cl-AMP).

-

Formation of 8-Cl-ADP and this compound : Subsequent phosphorylation of 8-Cl-AMP leads to the formation of 8-chloro-adenosine diphosphate (8-Cl-ADP) and finally to this compound, facilitated by specific kinases.

The accumulation of this compound has been observed in various cell lines, indicating its effective conversion from 8-Cl-Ado under cellular conditions. For instance, in multiple myeloma cells treated with 10 µM of 8-Cl-Ado, levels exceeding 400 µM of this compound were noted after continuous incubation for 12 hours .

Cellular Impact and Mechanisms

The presence of high concentrations of this compound correlates with a decrease in endogenous ATP levels and an increase in autophagy markers within cancer cells. The activation of AMP-activated protein kinase (AMPK) has been identified as a critical response mechanism triggered by ATP depletion due to the accumulation of this compound . This pathway leads to further metabolic adaptations aimed at restoring energy balance.

Therapeutic Potential

Given its ability to inhibit ATP synthase and disrupt RNA synthesis, researchers are exploring the potential use of this compound as a chemotherapeutic agent. Its efficacy has been demonstrated against various cancer cell lines, including those resistant to conventional therapies .

Comparative Analysis Table

| Property | Observation |

|---|---|

| Source Compound | 8-Chloro-Adenosine |

| Final Product | 8-Chloro-Adenosine Triphosphate |

| Key Enzymatic Activity | Inhibition of ATP Synthase |

| Accumulation Rate | >400 µM in multiple myeloma cells after treatment |

| Effect on RNA Synthesis | Significant inhibition observed in mRNA synthesis |

| Activation Mechanism | AMPK pathway activation due to ATP depletion |

Aplicaciones Científicas De Investigación

El 8-Cloroadenosina-5’-trifosfato (sal sódica) tiene varias aplicaciones de investigación científica:

Investigación del Cáncer: Se usa para estudiar sus efectos sobre la inhibición del crecimiento celular y la reducción de la síntesis de ARN en células de mieloma múltiple y leucemia.

Estudios de Daño y Reparación del ADN: Investiga su papel en la inhibición de la topoisomerasa II-α, una enzima clave en la replicación y reparación del ADN.

Investigación Bioquímica: Utilizado como una herramienta para comprender el metabolismo de los nucleótidos y su impacto en los procesos celulares.

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la topoisomerasa II-α, una enzima crucial para la replicación y reparación del ADN. Al reducir la actividad de la enzima, el 8-Cloroadenosina-5’-trifosfato (sal sódica) disminuye los niveles endógenos de adenosina 5’-trifosfato y la síntesis de ARN, lo que lleva a la inhibición del crecimiento celular . Este mecanismo es particularmente efectivo en las células cancerosas, donde la rápida replicación del ADN es esencial para el crecimiento tumoral .

Compuestos Similares:

8-Cloroadenosina: Un análogo que agota la adenosina 5’-trifosfato e inhibe el crecimiento tumoral en varias líneas celulares de cáncer.

2-Cloroadenosina 5’-trifosfato (sal sódica): Otro análogo de nucleótido de adenina con efectos inhibitorios similares en los procesos celulares.

Singularidad: El 8-Cloroadenosina-5’-trifosfato (sal sódica) es único debido a su inhibición específica de la topoisomerasa II-α y su papel como metabolito activo del 8-cloro adenosina monofosfato cíclica. Esta especificidad lo convierte en una herramienta valiosa en la investigación del cáncer y los estudios bioquímicos .

Comparación Con Compuestos Similares

8-Chloroadenosine: An analog that depletes adenosine 5’-triphosphate and inhibits tumor growth in various cancer cell lines.

2-Chloroadenosine 5’-triphosphate (sodium salt): Another adenine nucleotide analog with similar inhibitory effects on cellular processes.

Uniqueness: 8-Chloroadenosine-5’-triphosphate (sodium salt) is unique due to its specific inhibition of topoisomerase II-α and its role as an active metabolite of 8-chloro cyclic adenosine monophosphate. This specificity makes it a valuable tool in cancer research and biochemical studies .

Actividad Biológica

8-Chloro-adenosine triphosphate (8-Cl-ATP) is a modified nucleotide that has garnered attention due to its unique biological properties and potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its effects on cellular metabolism, mechanisms of action, and implications in cancer treatment.

This compound is derived from 8-chloro-adenosine (8-Cl-Ado), which is phosphorylated within cells to form the triphosphate. In vitro studies have shown that upon incubation with 10 µM 8-Cl-Ado, concentrations of over 400 µM of this compound can accumulate in multiple myeloma cells after 12 hours . The formation of this compound is crucial as it serves as the primary cytotoxic metabolite responsible for the compound's biological effects.

The biological activity of this compound is primarily linked to its ability to disrupt normal ATP metabolism and influence various signaling pathways:

- ATP Depletion : Treatment with 8-Cl-Ado leads to a significant depletion of cellular ATP levels, which subsequently increases the AMP/ATP ratio. This change activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis .

- Inhibition of RNA Synthesis : Accumulation of this compound inhibits RNA synthesis while sparing DNA synthesis, suggesting a selective action that may contribute to its cytotoxic effects in cancer cells .

- Cell Death Mechanisms : The depletion of ATP and subsequent accumulation of this compound have been linked to non-apoptotic cell death pathways in various cancer cell lines, including breast cancer cells (MCF-7 and BT-474) and mantle cell lymphoma .

Table 1: Summary of Key Findings on this compound

Detailed Research Insights

- Cellular Metabolism Studies : Research utilizing Seahorse XF96 analyzers demonstrated that treatment with 8-Cl-Ado significantly perturbs both glycolysis and mitochondrial respiration in treated cells. The extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) were markedly altered, indicating a shift in metabolic pathways due to energy depletion .

- Pharmacokinetics : The elimination kinetics of this compound post-treatment reveal a biphasic pattern, with half-lives varying significantly between different cell lines (e.g., MCF-7: 3.8 and 25.5 hours; BT-474: 6.4 hours and >7 days) . This variability may influence therapeutic strategies depending on the specific cancer type.

- Clinical Implications : The unique properties of this compound as an ATP analog suggest potential applications in targeting cancer cells that exhibit altered energy metabolism. Clinical trials are underway to evaluate the efficacy of 8-Cl-Ado in hematological malignancies, leveraging its ability to induce selective cytotoxicity through metabolic disruption .

Propiedades

IUPAC Name |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFUJGGPLKGBNZ-ZVQJTLEUSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN5Na4O13P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.